N-(3,4-difluorophenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(3,4-DIFLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a complex arrangement of fluorinated phenyl groups, an isoxazole ring, and a pyridine moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-DIFLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Isoxazole Ring: This step often involves the cyclization of a suitable precursor, such as a β-keto ester, with hydroxylamine under acidic or basic conditions to form the isoxazole ring.
Introduction of Fluorinated Phenyl Groups: The fluorinated phenyl groups are introduced through nucleophilic aromatic substitution reactions, where fluorinated anilines react with activated intermediates.
Formation of the Pyridine Moiety: The pyridine ring is typically constructed via condensation reactions involving suitable aldehydes or ketones with ammonia or amines.
Final Coupling and Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3,4-DIFLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule, allowing for the synthesis of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N~4~-(3,4-DIFLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N4-(3,4-DIFLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors to trigger or block signaling pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N~4~-(3,4-DIFLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(4-BROMOPHENYL)-3-FLUOROBENZAMIDE: This compound shares some structural similarities but differs in its fluorination pattern and biological activity.
3-(3,4-DIFLUOROPHENYL)PROPIONIC ACID: Another fluorinated compound with different functional groups and applications.
The uniqueness of N4-(3,4-DIFLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of fluorinated phenyl groups, isoxazole ring, and pyridine moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H12F3N3O2 |
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Molecular Weight |
383.3 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H12F3N3O2/c1-10-18-14(19(27)24-13-6-7-15(22)16(23)8-13)9-17(25-20(18)28-26-10)11-2-4-12(21)5-3-11/h2-9H,1H3,(H,24,27) |
InChI Key |
VRZRCJWYJPKCQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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